Tetradecyl hexadec-2-enoate Tetradecyl hexadec-2-enoate
Brand Name: Vulcanchem
CAS No.: 71801-83-7
VCID: VC19369810
InChI: InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3
SMILES:
Molecular Formula: C30H58O2
Molecular Weight: 450.8 g/mol

Tetradecyl hexadec-2-enoate

CAS No.: 71801-83-7

Cat. No.: VC19369810

Molecular Formula: C30H58O2

Molecular Weight: 450.8 g/mol

* For research use only. Not for human or veterinary use.

Tetradecyl hexadec-2-enoate - 71801-83-7

Specification

CAS No. 71801-83-7
Molecular Formula C30H58O2
Molecular Weight 450.8 g/mol
IUPAC Name tetradecyl hexadec-2-enoate
Standard InChI InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3
Standard InChI Key XHMKKJDJWWEVOG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC

Introduction

Structural and Chemical Identity

Tetradecyl hexadec-2-enoate (CAS 71801-83-7) belongs to the ester class of organic compounds, formed via the condensation of hexadec-2-enoic acid and tetradecanol. The unsaturated hexadec-2-enoic acid contributes a trans (E)-configured double bond at the C2 position, as inferred from its conjugate base structure described in PubChem . The ester’s linear alkyl chains confer significant hydrophobicity, with a calculated exact mass of 450.444 g/mol and a polar surface area (PSA) of 26.3 Ų .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC30H58O2\text{C}_{30}\text{H}_{58}\text{O}_2
Molecular Weight450.78 g/mol
Exact Mass450.444 g/mol
LogP10.488
PSA26.3 Ų
Boiling PointNot Available
Melting PointNot Available

The absence of reported melting and boiling points in literature underscores the need for experimental determination under controlled conditions.

Synthesis and Production Pathways

Esterification of Hexadec-2-enoic Acid

The most straightforward synthesis involves acid-catalyzed esterification between hexadec-2-enoic acid and tetradecanol. Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, followed by dehydration to form the ester . Catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed, though enzymatic methods using lipases may offer greener alternatives.

Decarboxylative Cross-Coupling

Recent advances in sphingolipid synthesis highlight decarboxylative cross-coupling as a viable route for unsaturated ester production . This method involves reacting α-hydroxy fatty acid derivatives with alkyl halides in the presence of transition-metal catalysts (e.g., palladium or nickel). For tetradecyl hexadec-2-enoate, a decarboxylative coupling between a protected α-hydroxyhexadecenoic acid and tetradecyl bromide could yield the target compound with stereochemical control.

Challenges in Stereoselectivity

The trans configuration of the C2 double bond in hexadec-2-enoic acid necessitates precise reaction conditions to prevent isomerization. High-resolution NMR or chiral chromatography would be required to verify stereochemical purity post-synthesis .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis, as demonstrated in studies on fatty acid derivatives , can resolve tetradecyl hexadec-2-enoate’s molecular ion peak (m/zm/z 450.4) and fragmentation patterns. Key fragments include the tetradecyl oxonium ion (m/zm/z 213.2) and the hexadec-2-enoate acyl ion (m/zm/z 237.2) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR data for this specific ester is lacking in the reviewed literature, predictive analysis suggests the following signals:

  • 1H^1\text{H} NMR: A triplet at δ\delta 0.88 ppm (terminal CH₃), multiplet resonances for allylic protons (δ\delta 2.01–2.33 ppm), and a downfield shift for the ester carbonyl (δ\delta 172–174 ppm in 13C^{13}\text{C}) .

  • 13C^{13}\text{C} NMR: Distinct peaks for the ester carbonyl (δ\delta 170–173 ppm) and olefinic carbons (δ\delta 127–130 ppm) .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 210 nm could separate tetradecyl hexadec-2-enoate from related esters, leveraging its long alkyl chain for retention on C18 columns .

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